molecular formula C18H23N3O4 B7045274 Tert-butyl 4-[[methyl-[(5-methylfuran-2-yl)methyl]carbamoyl]amino]pyridine-2-carboxylate

Tert-butyl 4-[[methyl-[(5-methylfuran-2-yl)methyl]carbamoyl]amino]pyridine-2-carboxylate

Cat. No.: B7045274
M. Wt: 345.4 g/mol
InChI Key: FMJCOHWZRXRUMH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[methyl-[(5-methylfuran-2-yl)methyl]carbamoyl]amino]pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by its complex structure, which includes a tert-butyl ester group, a pyridine ring, and a furan moiety

Properties

IUPAC Name

tert-butyl 4-[[methyl-[(5-methylfuran-2-yl)methyl]carbamoyl]amino]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12-6-7-14(24-12)11-21(5)17(23)20-13-8-9-19-15(10-13)16(22)25-18(2,3)4/h6-10H,11H2,1-5H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJCOHWZRXRUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)NC2=CC(=NC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[methyl-[(5-methylfuran-2-yl)methyl]carbamoyl]amino]pyridine-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Furan Moiety: The furan ring is introduced via a coupling reaction, often using reagents such as furan-2-carboxylic acid.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[methyl-[(5-methylfuran-2-yl)methyl]carbamoyl]amino]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-[[methyl-[(5-methylfuran-2-yl)methyl]carbamoyl]amino]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[[methyl-[(5-methylfuran-2-yl)methyl]carbamoyl]amino]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
  • Tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]methyl}carbamoyl]amino}pyridine-2-carboxylate

Uniqueness

Tert-butyl 4-[[methyl-[(5-methylfuran-2-yl)methyl]carbamoyl]amino]pyridine-2-carboxylate is unique due to its combination of a pyridine ring, a furan moiety, and a tert-butyl ester group. This unique structure imparts specific chemical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.

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